molecular formula C19H24N2O2S B2834669 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235642-39-3

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2834669
CAS RN: 1235642-39-3
M. Wt: 344.47
InChI Key: UPSOOMOWHWSJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

Benzene-1,3,5-tricarboxamide Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as important compounds in a range of scientific disciplines due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These attributes allow BTAs to be fully utilized as versatile, supramolecular building blocks in applications extending from nanotechnology and polymer processing to biomedical applications. Their applications are connected to the self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, highlighting their multivalent nature and driving applications in the biomedical field. This review summarizes the different types of BTAs that have appeared in recent literature and the applications they have been evaluated in, indicating the first commercial applications of BTAs are emerging, promising a bright future for this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).

Piperidine and Benzamide Derivatives

The pharmacodynamic and pharmacokinetic properties of cisapride, a substituted piperidinyl benzamide, are indicative of its therapeutic use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, demonstrating the diverse potential applications of piperidine and benzamide derivatives in therapeutic agents targeting the gastrointestinal tract (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Functional Chemical Groups in CNS Acting Drugs

A literature search aimed at identifying functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity found that heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds with potential CNS effects. This research underscores the significance of chemical structures similar to "N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide" in the development of novel CNS acting drugs (Saganuwan, 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body

Mode of Action

It’s known that many drugs work by binding to their target proteins and modulating their activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target proteins.

Biochemical Pathways

It’s known that drugs can affect a variety of biochemical pathways, depending on their targets . These could include pathways involved in signal transduction, metabolism, cell growth and differentiation, and others.

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. These can include factors such as temperature, pH, and the presence of other molecules in the body

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-5-16(18)14-21-10-8-15(9-11-21)13-20-19(22)17-6-4-12-23-17/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSOOMOWHWSJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.